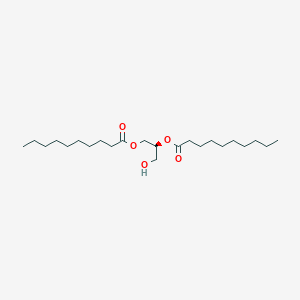

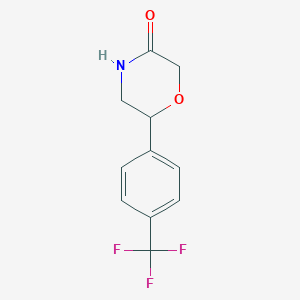

1,2-ジデカノイル-sn-グリセロール

概要

説明

Zinc glycinate is a chelated form of zinc, where zinc is bound to two molecules of glycine. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various physiological processes, including immune function, protein synthesis, and DNA synthesis.

科学的研究の応用

Zinc glycinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other zinc-containing compounds.

Biology: Studied for its role in enzyme function and protein synthesis.

Medicine: Used as a dietary supplement to treat zinc deficiencies and support immune function.

Industry: Utilized in the production of animal feed supplements to ensure adequate zinc intake in livestock.

作用機序

グリシン亜鉛は、主に亜鉛イオン供与体としての役割を通じて作用を発揮します。亜鉛イオンは、多数の酵素やタンパク質の活性に不可欠です。体内では、グリシン亜鉛は解離して亜鉛イオンを放出し、その後、さまざまな生化学経路に関与します。亜鉛イオンは、タンパク質や酵素に結合し、その構造と機能に影響を与えることができます。 例えば、亜鉛はスーパーオキシドジスムターゼ酵素の補因子であり、細胞を酸化ストレスから保護するのに役立ちます .

類似化合物:

グルコン酸亜鉛: 栄養補助食品で一般的に使用される、亜鉛の別のキレート化形態。

ピコリン酸亜鉛: 高いバイオアベイラビリティで知られており、サプリメントによく使用されます。

クエン酸亜鉛: サプリメントにも使用され、バイオアベイラビリティが高くなっています。

比較: グリシン亜鉛は、高いバイオアベイラビリティと安定性で独特です。グルコン酸亜鉛やピコリン酸亜鉛と比較して、グリシン亜鉛は胃腸の不快感を引き起こしにくい。 クエン酸亜鉛は、バイオアベイラビリティが高い一方で、特定の製剤ではグリシン亜鉛ほど安定していない可能性があります .

生化学分析

Biochemical Properties

1,2-Didecanoyl-sn-glycerol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins . The nature of these interactions is primarily through the activation of PKC, which then phosphorylates a wide range of target proteins, leading to changes in their activity .

Cellular Effects

The effects of 1,2-Didecanoyl-sn-glycerol on cells are profound. It influences cell function by impacting cell signaling pathways, particularly those involving PKC . This can lead to changes in gene expression and cellular metabolism, affecting the overall function and behavior of the cell .

Molecular Mechanism

At the molecular level, 1,2-Didecanoyl-sn-glycerol exerts its effects through binding interactions with biomolecules, particularly PKC . This binding activates PKC, leading to the phosphorylation of target proteins and changes in their activity . This can result in alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Didecanoyl-sn-glycerol can change over time. For instance, it has been shown to increase ornithine decarboxylase activity associated with tumor promotion in mouse skin .

Dosage Effects in Animal Models

The effects of 1,2-Didecanoyl-sn-glycerol can vary with different dosages in animal models. For example, it has been evaluated as a complete skin tumor promoter in CD-1 mice .

Metabolic Pathways

1,2-Didecanoyl-sn-glycerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the PKC pathway .

準備方法

Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized through the reaction of glycine with zinc sulfate or zinc oxide. One common method involves dissolving glycine in water and adding solid caustic soda to form glycine sodium salt. Zinc sulfate is then added to this solution, and the pH is adjusted to between three and eight. The solution is heated to sixty to one hundred degrees Celsius and stirred for one to four hours. The resulting solution is evaporated and concentrated to precipitate zinc glycinate crystals, which are then dried under vacuum .

Industrial Production Methods: Another industrial method involves the reaction of glycine with basic zinc carbonate in water. The mixture is heated to seventy to ninety degrees Celsius, allowing carbon dioxide to escape, resulting in the formation of zinc glycinate. The product is then centrifugally dehydrated and dried at one hundred to one hundred and twenty degrees Celsius .

化学反応の分析

反応の種類: グリシン亜鉛は、キレート化、配位、錯形成など、さまざまな化学反応を起こします。グリシン配位子は他の配位子に置き換わる置換反応にも参加することができます。

一般的な試薬と条件:

キレート化: 水溶液中のグリシンと硫酸亜鉛または酸化亜鉛。

配位: グリシン亜鉛は、アミノ酸やペプチドなどの他の配位子と配位することができます。

錯形成: グリシン亜鉛は、他の金属イオンまたは有機分子と錯体を形成することができます。

生成される主な生成物: これらの反応の主な生成物はグリシン亜鉛自身ですが、他のアミノ酸やペプチドとの混合配位子錯体を形成することもあります。

4. 科学研究の応用

グリシン亜鉛は、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.

Zinc picolinate: Known for its high bioavailability and often used in supplements.

Zinc citrate: Also used in supplements, with good bioavailability.

Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .

特性

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)